rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide typically involves the reaction of vanillic acid with diethylamine. The process begins with the esterification of vanillic acid to form vanillic acid ethyl ester. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy and hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use as a respiratory stimulant and in the treatment of respiratory disorders.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide involves its interaction with the central nervous system and respiratory system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased respiratory rate and improved oxygen uptake. The compound also interacts with specific receptors in the brain, enhancing its stimulant effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-hydroxy-3-methoxybenzamide: Similar structure but lacks the methoxy group.
N,N-Diethyl-4-hydroxybenzamide: Similar structure but lacks both the methoxy and hydroxyl groups.
N,N-Diethyl-4-methoxybenzamide: Similar structure but lacks the hydroxyl group.
Uniqueness
N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its specific chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-4-[hydroxy-(3-methoxyphenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13,18,21H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCRRCZCYBBWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440137 | |
Record name | N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186094-06-4 | |
Record name | N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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